molecular formula C11H10N2O4S B12202526 N-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-phenylglycine

N-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-phenylglycine

Cat. No.: B12202526
M. Wt: 266.28 g/mol
InChI Key: UKTWOSAHVBWMEA-UHFFFAOYSA-N
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Description

N-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-phenylglycine is a compound that belongs to the class of thiazolidinediones. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The structure of this compound includes a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-phenylglycine typically involves the reaction of maleic anhydride with thiourea in the presence of concentrated hydrochloric acid . This reaction yields (2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid, which can then be further reacted with aniline to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-phenylglycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen or sulfur atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.

Mechanism of Action

The mechanism of action of N-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-phenylglycine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

N-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-phenylglycine can be compared with other thiazolidinedione derivatives:

Similar Compounds

  • Rosiglitazone
  • Pioglitazone
  • 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides

Properties

Molecular Formula

C11H10N2O4S

Molecular Weight

266.28 g/mol

IUPAC Name

2-(N-(2,4-dioxo-1,3-thiazolidin-5-yl)anilino)acetic acid

InChI

InChI=1S/C11H10N2O4S/c14-8(15)6-13(7-4-2-1-3-5-7)10-9(16)12-11(17)18-10/h1-5,10H,6H2,(H,14,15)(H,12,16,17)

InChI Key

UKTWOSAHVBWMEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(CC(=O)O)C2C(=O)NC(=O)S2

Origin of Product

United States

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